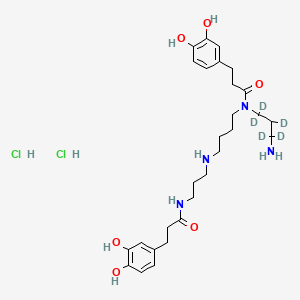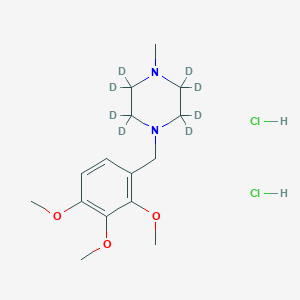
N-Methyl trimetazidine-d8 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl trimetazidine-d8 (dihydrochloride) is a deuterated form of N-Methyl trimetazidine, a compound used primarily in scientific research. The deuterium labeling (d8) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of N-Methyl trimetazidine-d8 (dihydrochloride) is C15H18D8Cl2N2O3, and it has a molecular weight of 361.33 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl trimetazidine-d8 (dihydrochloride) involves the deuteration of N-Methyl trimetazidineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of N-Methyl trimetazidine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl trimetazidine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N-Methyl trimetazidine-d8 (dihydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in biochemical and pharmacological studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Methyl trimetazidine-d8 (dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid oxidation, thereby promoting glucose oxidation. This shift in metabolic pathways helps to reduce the production of acidic metabolites, which can exacerbate ischemic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methyl trimetazidine-d8 (dihydrochloride) include:
Trimetazidine: The non-deuterated form used in the treatment of angina pectoris.
N-Nitroso Trimetazidine-D8: Another deuterated derivative used in research.
Uniqueness
N-Methyl trimetazidine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate tracing of the compound is essential .
Propriétés
Formule moléculaire |
C15H26Cl2N2O3 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H/i7D2,8D2,9D2,10D2;; |
Clé InChI |
PXMIANPUSWGLQA-VVWBXAJLSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
SMILES canonique |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


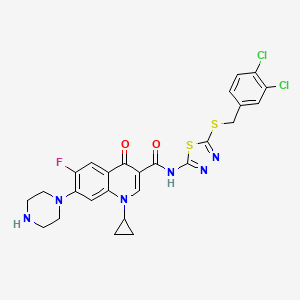
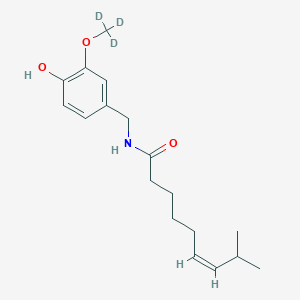
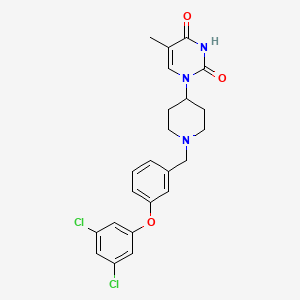
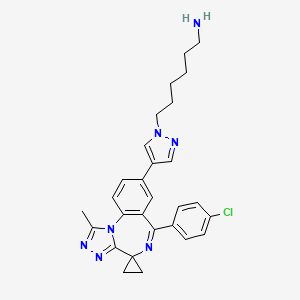
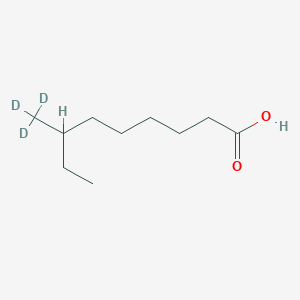
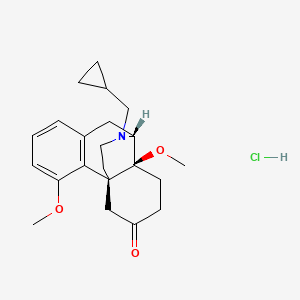

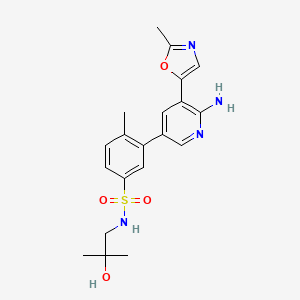

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
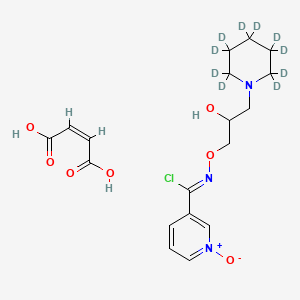
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
